molecular formula C26H24ClN3O2S2 B11546873 2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11546873
M. Wt: 510.1 g/mol
InChI Key: VETHNKNBZGFVSB-UHFFFAOYSA-N
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Description

2-CHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzothiazole core, a chlorinated benzamide moiety, and a trimethylphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Chlorinated Benzamide Moiety: The chlorinated benzamide moiety can be introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and an appropriate amine.

    Attachment of Trimethylphenyl Carbamoyl Group: The trimethylphenyl carbamoyl group can be attached through a carbamoylation reaction using 2,4,6-trimethylphenyl isocyanate and an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzamide moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole core.

    Reduction: Reduced derivatives of the benzamide moiety.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

2-CHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}acetamide
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Uniqueness

2-CHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its combination of a benzothiazole core, a chlorinated benzamide moiety, and a trimethylphenyl carbamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H24ClN3O2S2

Molecular Weight

510.1 g/mol

IUPAC Name

2-chloro-N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H24ClN3O2S2/c1-14-11-15(2)23(16(3)12-14)30-24(31)17(4)33-26-29-21-10-9-18(13-22(21)34-26)28-25(32)19-7-5-6-8-20(19)27/h5-13,17H,1-4H3,(H,28,32)(H,30,31)

InChI Key

VETHNKNBZGFVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

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